5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the reaction of dimedone with 5-nitro-2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, which is facilitated by the nucleophilic attack of the hydrazine on the carbonyl group of dimedone .
Industrial Production Methods
The process would likely include steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted hydrazones .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways and chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): The parent compound, known for its use in organic synthesis and as a reagent for detecting aldehydes.
5,5-Dimethylcyclohexane-1,2,3-trione-2-arylhydrazones: A class of compounds similar to the target compound, with variations in the aryl group.
Uniqueness
5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C15H17N3O5 |
---|---|
Molekulargewicht |
319.31g/mol |
IUPAC-Name |
3-hydroxy-2-[(2-methoxy-5-nitrophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17N3O5/c1-15(2)7-11(19)14(12(20)8-15)17-16-10-6-9(18(21)22)4-5-13(10)23-3/h4-6,19H,7-8H2,1-3H3 |
InChI-Schlüssel |
FYHWCMHDHLPAMX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.